(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid
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Overview
Description
Preparation Methods
The synthesis of bocidelpar sulfate involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Bocidelpar sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Bocidelpar sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a modulator of PPARδ to study its effects on mitochondrial function and biogenesis.
Biology: Investigated for its potential to improve muscle function and address mitochondrial dysfunction in various diseases.
Medicine: Being developed as a potential treatment for Duchenne muscular dystrophy and primary mitochondrial myopathy.
Industry: Used in the development of new therapeutic agents targeting mitochondrial dysfunction .
Mechanism of Action
Bocidelpar sulfate exerts its effects by selectively modulating PPARδ, a nuclear receptor that regulates the expression of genes involved in mitochondrial function and energy metabolism. By activating PPARδ, bocidelpar sulfate enhances mitochondrial biogenesis and function, leading to improved muscle function and reduced mitochondrial dysfunction .
Comparison with Similar Compounds
Bocidelpar sulfate is unique in its selective modulation of PPARδ, which distinguishes it from other compounds targeting mitochondrial dysfunction. Similar compounds include:
Elafibranor: A dual PPARα/δ agonist used in the treatment of non-alcoholic steatohepatitis.
GW501516: A PPARδ agonist investigated for its potential to improve endurance and treat metabolic disorders.
Telmisartan: A PPARδ modulator with applications in cardiovascular diseases. Bocidelpar sulfate’s specificity for PPARδ and its potential therapeutic applications in mitochondrial diseases make it a promising candidate for further research and development
Properties
CAS No. |
2095128-21-3 |
---|---|
Molecular Formula |
C50H56F6N4O10S |
Molecular Weight |
1019.1 g/mol |
IUPAC Name |
(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid |
InChI |
InChI=1S/2C25H27F3N2O3.H2O4S/c2*1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)25(26,27)28;1-5(2,3)4/h2*3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32);(H2,1,2,3,4)/t2*17-;/m11./s1 |
InChI Key |
FDHGZVONYAISRU-NCTGSHGJSA-N |
Isomeric SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F.CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F.OS(=O)(=O)O |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F.CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F.OS(=O)(=O)O |
Origin of Product |
United States |
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